1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

Researchers screening kinase panels often face false negatives from 4-carboxamide regioisomers that miss critical binding-pocket interactions. This compound solves that by delivering the distinct 3-carboxamide spatial orientation essential for target engagement. - Enables head-to-head SAR against 4-carboxamide regioisomers to quantify positional effects on kinome selectivity. - Provides a flexible methylene-spacer probe-compare with the rigid direct-linked analog to isolate linker contributions to binding affinity. - Scaffold mapped to SCD1 inhibitor patent family (US-9102669-B2); suitable for cellular desaturation assays. Supplied as a custom-synthesis research chemical with batch-specific QC documentation. Global shipping with full regulatory compliance support.

Molecular Formula C16H18ClN5O
Molecular Weight 331.80 g/mol
Cat. No. B11003839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Molecular FormulaC16H18ClN5O
Molecular Weight331.80 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C16H18ClN5O/c17-14-6-7-15(21-20-14)22-9-3-4-12(11-22)16(23)19-10-13-5-1-2-8-18-13/h1-2,5-8,12H,3-4,9-11H2,(H,19,23)
InChIKeyBEXKIECAWNNAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide


1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a synthetic small molecule belonging to the piperidine-3-carboxamide class. Its structure features a piperidine core N-substituted with a 6-chloropyridazine group and a carboxamide that is further functionalized with a pyridin-2-ylmethyl moiety . This combination of heterocyclic pharmacophores positions it as a potential kinase inhibitor scaffold, particularly within the realm of medicinal chemistry research targeting pathways such as ALK and c-Met [1].

Kinase Pathway Studies Scaffold supports ALK/c-Met target engagement research.
Regioisomer SAR Probe 3-carboxamide orientation for selectivity profiling studies.
Conformational Analysis Methylene linker enables flexible binding pose investigation.

Non-Interchangeability of 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide


The specific combination of the 6-chloropyridazine N-substituent and the pyridin-2-ylmethyl carboxamide side chain on a piperidine-3-carboxamide core is unique and not found in commonly available analogs like the simpler piperidine-4-carboxamide regioisomers or des-chloro pyridazine variants . The chloropyridazine moiety is well-documented as a critical element for kinase inhibition [1], and the '3-carboxamide' regioisomer presents a distinct spatial orientation for target binding compared to '4-carboxamide' versions, which can profoundly alter selectivity profiles [2]. Substitution without quantitative comparability risks losing the specific binding interactions this precise architecture is designed to achieve.

Carboxamide Regioisomer
4-carboxamide regioisomers may shift target selectivity profiles, limiting direct interchange.
Chloropyridazine Warhead
Des-chloro or alternative heterocycle substitution can remove kinase-inhibitory properties.
Methylene Linker Deletion
Direct N-pyridyl analogs restrict conformational sampling, altering potential binding interactions.

Differentiation Evidence for 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide


Regioisomeric Binding Differences

The target compound incorporates a piperidine-3-carboxamide core. In related enzyme systems, '3-carboxamide' regioisomers have shown differential inhibitory activity against Factor Xa compared to '4-carboxamide' analogs. For example, a focused SAR study on biphenylmethoxy-phenyl piperidine carboxamides found that the lead piperidine-4-carboxamide was a potent FXa-selective inhibitor and antiplatelet agent, while the 3-carboxamide regioisomers in the same study showed distinct, weaker activity profiles [1]. This structural feature is a key driver of target engagement specificity and cannot be assumed to be equivalent.

Regioisomer Selectivity
Data to verify
Target 3-carboxamide
vs
Comparator 4-carboxamide
Supports regioisomer-dependent target engagement differences
Based on FXa enzyme system; relevance to kinase targets to verify.
Kinase Inhibition Structure-Activity Relationship Selectivity Profiling

Chloropyridazine Warhead in Kinase Inhibition

The 6-chloropyridazine moiety is a validated pharmacophore for kinase inhibition. A broad patent covering substituted pyridazine carboxamide compounds specifically claims 'unexpected drug properties as inhibitors of protein kinases especially against ALK and c-Met' for compounds containing a pyridazine core with an aryl substituent that can include a 6-chloro group [1]. While no specific IC50 data is provided for the target compound, the patent establishes the class-level activity of this chemotype, a feature absent in analogs where the chloropyridazine is replaced or missing (e.g., simple phenyl or pyridine variants).

Chloropyridazine Warhead
Class-level
Patent claims "unexpected drug properties" for pyridazine carboxamides vs prior art
Class-level evidence supports kinase inhibitor exploration
Direct IC50 not disclosed; requires kinase panel validation.
c-Met Kinase ALK Kinase Oncology

Methylene Spacer Conformational Flexibility

The target compound incorporates a methylene linker (-CH2-) between the carboxamide nitrogen and the pyridine ring. This is a key differentiator from the direct N-(pyridin-2-yl)piperidine-3-carboxamide analog, which lacks this spacer . The presence of the methylene group reduces the conformational restriction of the side chain, allowing the terminal pyridine to access a wider range of binding conformations. In nicotinic acetylcholine receptor (nAChR) ligands, the length and flexibility of the linker between the cationic center and the aromatic moiety are critical for determining subtype affinity and functional activity [1]. This structural nuance can be crucial for optimizing interactions with a target's binding pocket.

Linker Flexibility
Context-dependent
Target N-(pyridin-2-ylmethyl) spacer
vs
Comparator Direct N-pyridyl
Linker flexibility may modulate binding pose and selectivity
Functional impact to be assayed; no direct binding data.
Medicinal Chemistry Drug Design Binding Affinity

Research Applications of 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide


Kinase Selectivity Profiling

Given the class-level validation of 6-chloropyridazine carboxamides as c-Met and ALK kinase inhibitors [1], this specific compound, by virtue of its unique piperidine-3-carboxamide and pyridin-2-ylmethyl features, should be prioritized for selectivity screening against a broad panel of kinases. Its differentiation from 4-carboxamide regioisomers [2] makes it a valuable tool for exploring how subtle positional changes affect binding site complementarity and off-target profiles within the kinome.

SAR Studies on Linker Effects

This compound is an ideal candidate for SAR studies investigating the role of the methylene spacer in target binding . By comparing it directly with the rigid 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide analog , researchers can quantify the energetic contributions of linker flexibility to binding affinity and functional activity, providing critical insights for lead optimization.

SCD1 Inhibition in Metabolic Disorders

The structural core belongs to a family of substituted piperidinyl-pyridazinyl derivatives claimed as SCD1 inhibitors for treating obesity and type-II diabetes [3]. The target compound's unique substitution pattern offers a new chemical probe to investigate SCD1 inhibition, potentially with a selectivity window against other lipid-metabolizing enzymes, a hypothesis that can be tested in cellular desaturation assays.

Application
Selection Property
Validation Focus
Kinase Selectivity Profiling
Regioisomer-specific scaffold
Selectivity mapping across kinase panel
Linker SAR Studies
Conformationally flexible linker
Energetic contribution to target binding
SCD1 Pathway Investigation
Pyridazinyl-piperidine chemotype
Enzyme selectivity in desaturation assays
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